2-Methyldodec-5-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
651726-57-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C13H24O/c1-4-5-6-7-8-9-10-11-13(14)12(2)3/h9-10,12H,4-8,11H2,1-3H3 |
InChI Key |
VDXLKJURBHAVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC(=O)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyldodec 5 En 3 One
Retrosynthetic Analysis of the 2-Methyldodec-5-en-3-one Skeleton
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis focuses on key disconnections of the carbon skeleton and strategic installation of the ketone and alkene functional groups.
The carbon framework of this compound can be deconstructed in several ways, each suggesting a different synthetic approach. Common disconnection points are adjacent to the carbonyl group and at the double bond.
Wittig Reaction: A primary disconnection strategy for the C5-C6 double bond points to a Wittig-type reaction. This approach involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. libretexts.orgquora.com In this case, the molecule can be disconnected into a C5 phosphonium ylide and a C7 aldehyde, or a C6 aldehyde and a C6 phosphonium ylide. The choice between these depends on the availability of starting materials and the desired stereochemical outcome.
Grignard Reaction: A Grignard reaction is a powerful tool for forming carbon-carbon bonds. A disconnection at the C3-C4 bond suggests the addition of a Grignard reagent to an α,β-unsaturated ester or acid chloride. For instance, an organometallic reagent derived from a heptyl halide could be added to 2-methyl-2-butenoyl chloride.
Alkylation of Enolates: The bond between the α-carbon (C2) and the methyl group can be disconnected, suggesting an alkylation of an enolate. This would involve treating a dodec-5-en-3-one precursor with a methylating agent in the presence of a strong base. libretexts.org
A summary of these disconnection strategies is presented in the table below.
| Disconnection Approach | Key Reaction | Precursors |
| C5-C6 Double Bond | Wittig Reaction | Heptanal and a phosphonium ylide derived from 2-butanone |
| C3-C4 Bond | Grignard Reaction | Heptylmagnesium bromide and 2-methyl-2-butenoyl chloride |
| C2-Methyl Bond | Enolate Alkylation | Dodec-5-en-3-one and a methyl halide |
The installation of the ketone and alkene functionalities requires careful planning. The timing of their introduction is crucial to avoid unwanted side reactions.
Alkene Synthesis: The C5-C6 double bond can be formed through several classic olefination reactions. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are particularly useful for controlling the stereochemistry of the resulting alkene. libretexts.org Elimination reactions, such as the dehydration of an alcohol or the dehydrohalogenation of an alkyl halide, can also be employed.
Enantioselective and Diastereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is essential, as the biological activity of chiral molecules often depends on their specific stereochemistry. This involves controlling the configuration at the C2 stereocenter and the geometry of the C5-C6 double bond.
The synthesis of chiral α-substituted ketones is a well-established field in organic chemistry. nih.gov These methods can be adapted for the synthesis of this compound.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk For the synthesis of α-methyl ketones, Evans' oxazolidinone auxiliaries have proven to be highly effective. researchgate.net The substrate is first acylated with the chiral auxiliary, followed by diastereoselective enolate formation and alkylation. Finally, the auxiliary is cleaved to yield the desired chiral ketone.
Catalytic Asymmetric Methods: The development of catalytic asymmetric methods is a major goal in modern organic synthesis as it avoids the use of stoichiometric amounts of chiral reagents. nih.govunc.edu For the synthesis of chiral ketones, methods such as enantioselective protonation of enolates, catalytic asymmetric alkylation, and enantioselective conjugate additions to α,β-unsaturated systems have been developed. Transition metal catalysts with chiral ligands are often employed in these transformations. wikipedia.org
| Method | Description | Key Features |
| Chiral Auxiliaries | A temporary chiral group directs the stereoselective formation of the C2 stereocenter. | High diastereoselectivity, well-established procedures. researchgate.net |
| Catalytic Asymmetric Alkylation | A chiral catalyst controls the enantioselective addition of a methyl group to an enolate. | Atom-economical, potential for high enantioselectivity. nih.gov |
| Enantioselective Conjugate Addition | A chiral catalyst mediates the addition of a methyl nucleophile to an α,β-unsaturated precursor. | Forms the C2 stereocenter and the ketone simultaneously. |
The geometry of the C5-C6 double bond can be controlled through the choice of olefination reaction.
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide. wikipedia.org Unstabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the (E)-alkene. quora.comwikipedia.orgchemtube3d.com By carefully selecting the ylide and reaction conditions, it is possible to achieve high selectivity for either isomer. The Schlosser modification of the Wittig reaction can be used to obtain the (E)-alkene from unstabilized ylides. libretexts.orgwikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate (B1237965) carbanions, generally provides the (E)-alkene with high selectivity. This reaction is often preferred over the Wittig reaction for the synthesis of (E)-α,β-unsaturated ketones due to its higher stereoselectivity and the ease of removal of the phosphate (B84403) byproduct.
Determining the stereochemical purity of the final product is crucial. Several analytical techniques are available for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the stereochemistry of organic molecules. wikipedia.org Chiral shift reagents or chiral derivatizing agents can be used to differentiate between enantiomers in the NMR spectrum. wikipedia.orgresearchgate.net The coupling constants between vicinal protons on the double bond can be used to determine the (E)/(Z) geometry.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate and quantify enantiomers. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Optical Rotation: Measurement of the optical rotation using a polarimeter can be used to determine the enantiomeric excess of a chiral sample, provided the specific rotation of the pure enantiomer is known.
Total Synthesis Approaches for this compound
Linear and Convergent Synthetic Strategies
Linear Synthetic Strategy:
A linear synthesis involves the sequential construction of the target molecule from a starting material in a step-by-step fashion. A plausible linear approach to this compound could commence with a simple starting material and build the carbon chain progressively.
One potential linear route could start from 2-butanone. The synthesis might proceed as follows:
α-Methylation: 2-Butanone is first converted to its enolate, which then reacts with methyl iodide to introduce the α-methyl group, yielding 3-methyl-2-butanone.
Aldol (B89426) Condensation: The resulting ketone undergoes a base-catalyzed aldol condensation with heptanal. This reaction forms the carbon-carbon bond that extends the chain to the required dodecane (B42187) skeleton.
Dehydration: The intermediate β-hydroxy ketone is then dehydrated, typically under acidic or basic conditions, to generate the α,β-unsaturated system, yielding the target molecule.
This linear approach is straightforward in concept but can be limited by the accumulation of yield losses over successive steps.
Convergent Synthetic Strategy:
For this compound, a convergent strategy could involve the synthesis of two key fragments:
Fragment A (C1-C4): An organometallic reagent derived from 2-bromobutane, such as a Grignard or organolithium reagent.
Fragment B (C5-C12): An α,β-unsaturated aldehyde, specifically (E)-non-2-enal.
The key coupling step would be the 1,2-addition of the organometallic fragment to the aldehyde, followed by oxidation of the resulting allylic alcohol to the desired α,β-unsaturated ketone. A popular and effective method for this oxidation is the use of manganese dioxide (MnO₂) or a Swern oxidation.
Evaluation of Step Economy and Overall Yield
Comparison of Strategies:
| Strategy | Number of Steps | Illustrative Step Yields (%) | Calculated Overall Yield (%) |
| Linear | 3 | Step 1: 85%, Step 2: 75%, Step 3: 80% | 51.0% |
| Convergent | 2 (from key fragments) | Fragment A Synthesis: 90%, Fragment B Synthesis: 88%, Coupling & Oxidation: 70% | 55.4% |
The data in this table is illustrative and based on typical yields for the described reaction types.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. acs.org This involves optimizing reactions to maximize the incorporation of starting materials into the final product, using safer solvents and catalysts, and minimizing waste. emergingpub.com
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjocpr.com Reactions with high atom economy are a cornerstone of green chemistry. monash.edu
Addition and Rearrangement Reactions: These types of reactions are inherently atom-economical as they incorporate all or most of the atoms of the reactants into the product. scranton.edu
Substitution and Elimination Reactions: These reactions tend to have lower atom economy due to the generation of by-products. scranton.edu
For the synthesis of this compound, catalytic approaches can significantly improve atom economy. For example, a transition metal-catalyzed cross-coupling reaction in a convergent synthesis could offer higher atom economy compared to a stoichiometric Grignard addition.
Illustrative Atom Economy Comparison:
| Reaction Type (Hypothetical) | Reactants | Desired Product | By-products | Atom Economy (%) |
| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | Triphenylphosphine oxide | Low |
| Catalytic Cross-Metathesis | Two Alkenes | New Alkene | Volatile Alkene | High |
This table provides a qualitative comparison of atom economy for different reaction types that could be used in the synthesis.
Solvent Selection and Catalytic System Optimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acsgcipr.org
Green Solvents: The ideal solvent is non-toxic, non-flammable, and readily biodegradable. Water, supercritical fluids, and some bio-based solvents are considered greener alternatives to traditional volatile organic compounds (VOCs). organic-chemistry.org For instance, performing an aldol condensation in water, if feasible, would be a significant green improvement.
Catalytic Systems: The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused. jk-sci.com For the synthesis of α,β-unsaturated ketones, various catalytic methods are available, including:
Heterogeneous Catalysts: Solid acid or base catalysts can facilitate condensation reactions and are easily separated from the reaction mixture, simplifying purification and reducing waste. acs.org
Biocatalysis: Enzymes can offer high selectivity and operate under mild conditions, often in aqueous media, presenting a very green synthetic option. wisdomlib.org
Photocatalysis: Visible-light-promoted reactions can offer mild and environmentally friendly pathways for the synthesis of aromatic ketones and other compounds. chemistryviews.org
Waste Minimization and By-product Management
Minimizing waste is a fundamental goal of green chemistry and is closely linked to atom economy and process optimization. core.ac.uk Strategies for waste minimization in the synthesis of this compound would include:
Process Intensification: Adopting continuous flow manufacturing instead of batch processing can improve efficiency, reduce waste, and enhance safety. copadata.com
Solvent Recycling: Implementing solvent recovery and recycling systems can significantly reduce the environmental footprint of the synthesis. emergingpub.com
By carefully designing the synthetic route and optimizing reaction conditions, the generation of waste can be minimized, aligning the production of this compound with the principles of sustainable chemistry. axil-is.com
Chemical Reactivity and Mechanistic Transformations of 2 Methyldodec 5 En 3 One
Reactions at the Ketone Functionality of 2-Methyldodec-5-en-3-one
The carbonyl group is a primary site for a variety of transformations, including nucleophilic additions, condensations, and functionalizations at the adjacent α-carbon.
Nucleophilic addition to α,β-unsaturated ketones like this compound can occur via two main pathways: 1,2-addition (direct attack on the carbonyl carbon) or 1,4-addition (conjugate attack on the β-carbon). libretexts.org The regioselectivity is heavily influenced by the "hardness" or "softness" of the nucleophile, a concept explained by Hard/Soft Acid/Base (HSAB) theory. "Hard" nucleophiles, which are typically highly charged and non-polarizable, favor the kinetically controlled 1,2-addition. libretexts.org Conversely, "soft" nucleophiles, which are less charged and more polarizable, favor the thermodynamically controlled 1,4-addition. libretexts.org
Hydride Reductions: Metal hydride reagents are commonly used to reduce ketones to alcohols. uop.edu.pk In the case of enones, selectivity can be achieved:
Sodium borohydride (NaBH₄) , often in the presence of a cerium salt like CeCl₃ (the Luche reduction), selectively performs a 1,2-reduction, converting the ketone to an allylic alcohol.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can lead to a mixture of 1,2- and 1,4-reduction products. uop.edu.pkwikipedia.org
Organometallic Additions: The choice of organometallic reagent is crucial for directing the regioselectivity of the addition.
Organolithium (RLi) and Grignard (RMgX) reagents are considered hard nucleophiles and predominantly yield 1,2-addition products. pressbooks.pubdalalinstitute.comlibretexts.org Reaction of this compound with such a reagent would result in the formation of a tertiary alcohol.
Lithium diorganocopper reagents (R₂CuLi) , also known as Gilman reagents, are soft nucleophiles and are unique in their ability to selectively perform 1,4-conjugate addition. pressbooks.publibretexts.org This reaction first forms an enolate intermediate, which is then protonated during workup to give a saturated ketone. libretexts.org
Table 1: Regioselectivity of Nucleophilic Additions to this compound
| Reagent | Type of Nucleophile | Predominant Addition Pathway | Resulting Product Type |
|---|---|---|---|
| NaBH₄, CeCl₃ | Hydride (Hard) | 1,2-Addition | Allylic Alcohol |
| Grignard Reagents (RMgX) | Organometallic (Hard) | 1,2-Addition | Tertiary Allylic Alcohol |
| Organolithium Reagents (RLi) | Organometallic (Hard) | 1,2-Addition | Tertiary Allylic Alcohol |
| Gilman Reagents (R₂CuLi) | Organometallic (Soft) | 1,4-Conjugate Addition | Saturated Ketone |
Condensation reactions are fundamental carbon-carbon bond-forming processes in organic chemistry.
Aldol (B89426) Condensation: This reaction involves the nucleophilic addition of an enolate to a carbonyl group. wikipedia.orgtminehan.com this compound can participate as either the enolate precursor or the carbonyl electrophile. In a "crossed" or "mixed" aldol condensation, if this compound is reacted with another enolizable ketone or aldehyde, a mixture of products can result. libretexts.org However, in a Claisen-Schmidt condensation, an enolizable ketone reacts with a non-enolizable aldehyde (like benzaldehyde), which would involve the enolate of this compound attacking the aldehyde. libretexts.org The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form a more extended conjugated system. youtube.com
Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is generated from an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as diethyl malonate or ethyl acetoacetate. wikipedia.orglscollege.ac.in The reaction is typically catalyzed by a weak base like piperidine. lscollege.ac.inyoutube.com The reaction of this compound with an active methylene compound would proceed via nucleophilic addition to the carbonyl, followed by dehydration to yield a new, more substituted α,β-unsaturated system. wikipedia.orgyoutube.com
The α-carbons (C-2 and C-4) of this compound are acidic and can be deprotonated by a suitable base to form an enolate. The regioselectivity of enolate formation is temperature-dependent.
Kinetic Enolate: Formed by removing the more accessible, less-hindered proton at C-2 using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). bham.ac.uk
Thermodynamic Enolate: The more stable enolate, formed by removing a proton at C-4 to create a more substituted double bond within the enolate structure. This is favored under conditions that allow for equilibration, such as higher temperatures and weaker bases. bham.ac.uk
Once formed, these enolates are potent nucleophiles. A key reaction is the Michael Addition , which is the 1,4-conjugate addition of an enolate to an α,β-unsaturated carbonyl compound. pressbooks.publibretexts.orgyoutube.com For example, the enolate of a simple ketone could add to the β-carbon (C-5) of this compound to form a 1,5-dicarbonyl compound. pressbooks.pub This sequence, when followed by an intramolecular aldol condensation, is known as the Robinson annulation, a powerful method for forming six-membered rings. pressbooks.publibretexts.org
Reactions at the Alkene Moiety of this compound
The electron-deficient double bond in this compound is susceptible to both electrophilic additions and cycloaddition reactions.
Hydroboration: While hydroboration of simple alkenes leads to alcohols, the hydroboration of enones offers a pathway for conjugate reduction. Catalytic asymmetric 1,4-hydroboration of enones with reagents like pinacolborane (HBpin) can be achieved using cobalt or copper catalysts. organic-chemistry.orgacs.orgnih.gov This reaction proceeds via a 1,4-hydroboration of the enone, effectively reducing the C=C double bond to yield a saturated ketone. organic-chemistry.org This method is highly chemo- and enantioselective, providing a route to chiral β,β-disubstituted ketones. organic-chemistry.orgacs.org
Table 2: Reactions at the Alkene Moiety of this compound
| Reaction | Reagent(s) | Key Intermediate/Mechanism | Product Type |
|---|---|---|---|
| Halogenation | Br₂, CCl₄ | Cyclic Bromonium Ion, Anti-addition | Vicinal Dibromide |
| Hydroboration (Conjugate Reduction) | HBpin, Cobalt Catalyst | 1,4-Hydroboration | Saturated Ketone |
Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step.
Diels-Alder Reaction: This is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org As an α,β-unsaturated ketone, this compound is an excellent dienophile. The electron-withdrawing nature of the carbonyl group activates the double bond for reaction. The reaction with a diene like cyclopentadiene would form a bicyclic adduct. The stereochemistry of the reaction is predictable, typically favoring the endo product due to secondary orbital interactions in the transition state. wikipedia.org Organocatalytic methods have been developed to achieve high enantioselectivity in Diels-Alder reactions involving simple ketone dienophiles. acs.orgprinceton.edu
Ene Reaction: This is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and an enophile. wikipedia.org this compound can act as the enophile. The reaction involves the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org Lewis acids such as Me₂AlCl are known to catalyze and accelerate carbonyl-ene reactions, allowing them to proceed at milder conditions with high selectivity. wikipedia.org
Olefin Metathesis and Related Transformations of this compound
Olefin metathesis is a powerful class of organic reactions that enables the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, typically catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. harvard.edu For a molecule like this compound, which possesses a single internal double bond, both intermolecular (cross-metathesis) and, if appropriately derivatized, intramolecular (ring-closing metathesis) transformations can be envisioned.
Cross-Metathesis:
In a cross-metathesis reaction, this compound would react with another olefinic partner in the presence of a suitable catalyst, such as a Grubbs' or Schrock catalyst. organic-chemistry.org The outcome of this reaction would be a mixture of new olefins resulting from the exchange of the alkylidene fragments of the reacting alkenes. For instance, the reaction of this compound with a simple terminal alkene like ethylene (ethenolysis) would lead to the cleavage of the C5-C6 double bond, theoretically producing 2-methylhept-1-en-3-one and oct-1-ene. The efficiency and selectivity of cross-metathesis reactions are influenced by several factors, including the nature of the catalyst and the steric and electronic properties of the substrates. thieme-connect.de Self-metathesis of this compound could also occur, leading to the formation of 2,13-dimethyltetradeca-5,9-dien-3,8-dione and dodec-6-ene.
Ring-Closing Metathesis (RCM):
Ring-closing metathesis is an intramolecular variation of olefin metathesis that is widely used for the synthesis of cyclic compounds. wikipedia.org For this compound to undergo RCM, it would first need to be derivatized to contain a second alkene functionality. For example, allylation of the ketone at the C-4 position would introduce a terminal double bond, creating a diene system suitable for RCM. Subsequent treatment with a metathesis catalyst could then initiate an intramolecular reaction to form a seven-membered carbocycle. The success of RCM is dependent on factors such as the length of the chain connecting the two double bonds and the catalyst used. organic-chemistry.org
The general mechanism for olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. harvard.edu The reaction is initiated by the coordination of the alkene to the metal carbene catalyst, followed by a [2+2] cycloaddition to form the four-membered ring intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, which continues the catalytic cycle. harvard.edu
Chemoselective and Regioselective Transformations of this compound
The presence of two distinct functional groups in this compound, a ketone and an alkene, allows for the exploration of chemoselective and regioselective transformations.
Differential Reactivity of Ketone and Alkene Groups
The ketone and alkene functionalities in this compound exhibit different reactivity profiles, which can be exploited to achieve selective transformations. The ketone group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack. In contrast, the electron-rich double bond of the alkene is prone to electrophilic addition. This inherent difference in reactivity allows for the selective targeting of one functional group while leaving the other intact.
For example, nucleophilic reagents such as Grignard reagents or organolithium compounds would be expected to add to the carbonyl group of the ketone, forming a tertiary alcohol, without reacting with the alkene. Conversely, electrophilic reagents like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would preferentially add across the double bond via an electrophilic addition mechanism, leaving the ketone functionality untouched under appropriate conditions.
Catalytic Approaches for Selective Conversions
Catalysis offers a powerful tool for achieving high levels of chemoselectivity and regioselectivity in the transformation of bifunctional molecules like this compound.
Chemoselective Catalysis:
By choosing the appropriate catalyst and reaction conditions, it is possible to selectively transform either the ketone or the alkene. For instance, certain hydrogenation catalysts can be highly selective for the reduction of one functional group over the other (see section 3.4.2). Similarly, in oxidation reactions, specific reagents can target either the alkene or the ketone (see section 3.4.1).
Regioselective Catalysis:
Regioselectivity refers to the preference for reaction at one position over another. masterorganicchemistry.com In the context of this compound, regioselective reactions could involve, for example, the selective functionalization of one of the carbons of the double bond. For instance, in a hydroformylation reaction, which introduces a formyl group and a hydrogen atom across the double bond, the choice of catalyst and ligands can influence the position of the formyl group addition (i.e., at C-5 or C-6).
Oxidative and Reductive Pathways of this compound
Selective Oxidation Reactions (e.g., Baeyer-Villiger)
The Baeyer-Villiger oxidation is a notable example of a selective oxidation that converts ketones into esters. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org A key feature of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.orgchemistrysteps.com
For this compound, the two groups attached to the carbonyl are an isobutyl group and a substituted alkyl chain containing a double bond. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. chemistrysteps.com In this case, the isobutyl group is a primary alkyl group, and the other substituent is also a primary alkyl group. Therefore, a mixture of two ester products could be expected. However, subtle electronic and steric effects can influence the regioselectivity.
Importantly, the Baeyer-Villiger oxidation is known to be tolerant of the presence of double bonds in the substrate, meaning the alkene functionality in this compound would likely remain intact during the oxidation of the ketone. nrochemistry.com The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of one of the alkyl groups. wikipedia.org
Other selective oxidation reactions could target the alkene, such as epoxidation using a peroxy acid under controlled conditions, which would convert the double bond into an epoxide while leaving the ketone untouched.
Selective Hydrogenation of the Alkene and/or Ketone
The selective hydrogenation of this compound offers pathways to synthesize either the corresponding saturated ketone, the unsaturated alcohol, or the fully saturated alcohol. The outcome of the catalytic hydrogenation is highly dependent on the choice of catalyst and reaction conditions. tcichemicals.com
Selective Hydrogenation of the Alkene:
To selectively reduce the carbon-carbon double bond while preserving the ketone functionality, catalysts such as palladium on carbon (Pd/C) are often employed. researchgate.net This would yield 2-methyldodecan-3-one. The general mechanism involves the adsorption of hydrogen and the unsaturated compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.
Selective Hydrogenation of the Ketone:
The selective reduction of the ketone to an alcohol without affecting the double bond is a more challenging transformation. However, certain catalytic systems, such as those based on ruthenium complexes, have been developed for this purpose. tcichemicals.com This would result in the formation of 2-methyldodec-5-en-3-ol.
Complete Hydrogenation:
To reduce both the alkene and the ketone functionalities, more forcing conditions or a less selective catalyst, such as Raney nickel, could be used, leading to the formation of 2-methyldodecan-3-ol.
The table below summarizes the expected products from the selective hydrogenation of this compound.
| Starting Material | Reaction | Catalyst/Reagent | Expected Major Product |
| This compound | Selective Alkene Hydrogenation | Pd/C, H₂ | 2-Methyldodecan-3-one |
| This compound | Selective Ketone Hydrogenation | Ru complex, H₂ | 2-Methyldodec-5-en-3-ol |
| This compound | Complete Hydrogenation | Raney Ni, H₂ (high pressure/temp) | 2-Methyldodecan-3-ol |
Rearrangement Reactions Involving the this compound Framework
The molecular architecture of this compound, characterized by a β,γ-unsaturated ketone motif, provides a framework susceptible to a variety of mechanistically distinct rearrangement reactions. These transformations are primarily initiated through photochemical excitation or acid catalysis, leading to significant structural reorganization. The interaction between the non-conjugated carbonyl group and the carbon-carbon double bond is central to the reactivity and the formation of diverse molecular skeletons.
Photochemical Rearrangements
Upon absorption of ultraviolet (UV) light, β,γ-unsaturated ketones like this compound are promoted to electronically excited states from which they can undergo unique intramolecular rearrangements. The specific reaction pathway is often dependent on the excited state involved (singlet vs. triplet).
One of the most characteristic photochemical reactions of β,γ-unsaturated ketones is the oxa-di-π-methane (ODPM) rearrangement. iupac.org This transformation typically proceeds from the triplet excited state (T₁) and involves a formal 1,2-acyl shift, resulting in the formation of a saturated α-cyclopropyl ketone. researchgate.netresearchgate.net For this compound, this triplet-sensitized reaction is initiated by excitation of the enone system, followed by intersystem crossing (ISC). The triplet state undergoes a diradical mechanism.
The key steps for the ODPM rearrangement of this compound are:
Excitation and Intersystem Crossing: The molecule absorbs a photon, promoting it to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing to the more stable triplet state (T₁). This process is often facilitated by a triplet sensitizer like acetone.
Diradical Formation: The triplet state promotes bonding between the carbonyl carbon (C3) and the γ-carbon (C5) of the alkene, forming a 1,3-diradical intermediate.
Cyclopropane Ring Formation and Cleavage: This intermediate then undergoes cleavage of the original C2-C3 bond to form a new five-membered ring diradical.
Final Product Formation: Subsequent C3-C5 bond formation yields the final product, 1-(1-heptylcyclopropyl)-2-methylpropan-1-one.
This rearrangement is a powerful synthetic tool for constructing complex cyclopropane-containing molecules from acyclic precursors. researchgate.net
Table 1: Examples of the Oxa-di-π-Methane Rearrangement in Acyclic β,γ-Unsaturated Ketones
| Substrate | Conditions | Product(s) | Yield (%) | Reference |
| 4,4-diphenylbut-3-en-1-al | Triplet Sensitization (Acetone) | 1,1-diphenyl-2-formylcyclopropane | High | researchgate.net |
| 5-phenylhex-5-en-2-one | Triplet Sensitization | 1-(1-phenylcyclopropyl)propan-1-one | - | researchgate.net |
| Bicyclo[2.2.1]hept-5-en-2-one | Acetone Sensitization | Tricyclo[2.2.1.02,6]heptan-3-one | - | researchgate.net |
In contrast to the triplet-mediated ODPM rearrangement, direct irradiation of β,γ-unsaturated ketones often leads to a researchgate.netresearchgate.net-acyl shift from the excited singlet state (S₁). researchgate.netmagadhmahilacollege.org This reaction involves the migration of the acyl group from its original position to the γ-carbon of the double bond.
For this compound, the researchgate.netresearchgate.net-acyl shift would proceed through the following mechanism:
Singlet State Excitation: Direct absorption of UV light excites the molecule to the S₁ state.
Norrish Type I Cleavage: The excited state undergoes α-cleavage (Norrish Type I) of the C2-C3 bond, generating a caged radical pair consisting of an isopropyl radical and a dodec-5-en-3-oyl radical.
Radical Recombination: The radical pair recombines through bonding of the isopropyl radical to the γ-carbon (C5) of the enoyl system. This results in the formation of a new isomeric β,γ-unsaturated ketone, 4,6-dimethylundec-2-en-5-one.
This rearrangement effectively isomerizes the parent molecule by shifting the positions of the carbonyl group and the alkyl substituent. stackexchange.com
Table 2: Competition between ODPM and researchgate.netresearchgate.net-Acyl Shift in β,γ-Unsaturated Ketones
| Substrate | Irradiation Condition | Major Product Type | Mechanism | Reference |
| α-phenyl-β,γ-enones | Direct (λ ≥ 300 nm) | researchgate.netresearchgate.net-Acyl Shift & ODPM | Singlet & Triplet | researchgate.net |
| Bicyclo[2.2.1]hept-5-en-2-one | Direct Photolysis | researchgate.netresearchgate.net-Acyl Shift | Singlet (n-π*) | researchgate.net |
| Bicyclo[2.2.1]hept-5-en-2-one | Sensitized Photolysis (Acetone) | ODPM ( researchgate.netresearchgate.net-Acyl Shift) | Triplet | researchgate.net |
Acid-Catalyzed Rearrangement
The this compound framework can also undergo rearrangement under acidic conditions. The typical outcome is the isomerization of the β,γ-double bond to the thermodynamically more stable, conjugated α,β-position. study.comchegg.com This transformation is an equilibrium process that strongly favors the conjugated isomer.
The mechanism for the acid-catalyzed isomerization of this compound to 2-methyldodec-4-en-3-one proceeds via an enol intermediate:
Protonation: An acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.
Enolization: A base (such as the conjugate base of the acid or a solvent molecule) removes a proton from the α-carbon (C2), leading to the formation of an enol intermediate.
Tautomerization: The enol intermediate is then protonated at the γ-carbon (C4).
Deprotonation: Subsequent deprotonation of the carbonyl oxygen regenerates the ketone, now with the double bond in the α,β-position, yielding the conjugated product 2-methyldodec-4-en-3-one.
This isomerization can be promoted by various acids, and milder reagents such as DABCO in isopropanol have also been shown to effectively catalyze this type of rearrangement. researchgate.netresearchgate.net
Table 3: Catalysts for the Isomerization of β,γ- to α,β-Unsaturated Ketones
| Catalyst System | Substrate Type | Conditions | Outcome | Reference |
| DABCO | Cyclic β,γ-Unsaturated Ketones | iPrOH, Room Temp. | Isomerization to α,β-Unsaturated Ketones | researchgate.net |
| AlCl₃ | β,γ-Unsaturated Ketones | - | In situ isomerization followed by Friedel-Crafts Michael addition | researchgate.net |
| H⁺ (General Acid) | 3-Cyclohexenone | Aqueous Acid | Equilibrium with conjugated 2-Cyclohexenone | chegg.com |
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methyldodec 5 En 3 One
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide foundational information on the molecular structure, connectivity, and functional groups present in 2-Methyldodec-5-en-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for connectivity, NOESY for stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments collectively provide a complete picture of the molecule's carbon skeleton and proton environments.
¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting. The ¹³C NMR spectrum complements this by showing all unique carbon atoms, including the carbonyl and alkene carbons. For this compound, the key resonances include the deshielded vinylic protons of the C5=C6 double bond and the protons alpha to the carbonyl group at C2 and C4.
2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum would show correlations between protons on adjacent carbons, for instance, linking the protons at C4, C5, and C6, thus confirming the position of the double bond. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of all ¹H and ¹³C signals.
NOESY for Stereochemistry: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical for determining the geometry of the C5=C6 double bond. libretexts.orglibretexts.org The NOESY spectrum detects protons that are close in space (<5 Å). libretexts.orgacdlabs.com For the (E)-isomer, a cross-peak would be expected between the proton on C5 and the methylene protons on C7. Conversely, for the (Z)-isomer, a correlation between the C5 proton and the C4 methylene protons would be anticipated. This through-space correlation provides definitive evidence of the alkene's stereochemistry. acs.org
Interactive Table: Predicted ¹H and ¹³C NMR Data for (E)-2-Methyldodec-5-en-3-one in CDCl₃
Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H12 | 0.88 | t | 7.0 | 3H |
| H8-H11 | 1.27 | m | - | 8H |
| H7 | 1.41 | m | - | 2H |
| H1 | 1.08 | t | 7.5 | 3H |
| C2-CH₃ | 1.10 | d | 6.9 | 3H |
| H2 | 2.65 | m | 6.9 | 1H |
| H4 | 3.15 | d | 6.5 | 2H |
| H5 | 5.55 | dt | 15.4, 6.5 | 1H |
Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C12 | 14.1 |
| C11 | 22.7 |
| C9, C10 | 29.1 |
| C8 | 31.7 |
| C7 | 32.5 |
| C1 | 15.8 |
| C2-CH₃ | 16.5 |
| C2 | 48.5 |
| C4 | 42.0 |
| C5 | 124.0 |
| C6 | 135.0 |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis (e.g., GC-MS, LC-MS/MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound and to gain structural insights from its fragmentation patterns.
Accurate Mass: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₃H₂₄O) with high confidence.
Fragmentation Analysis: When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS), MS provides detailed structural information. The fragmentation of ketones is well-characterized and typically involves specific cleavage patterns. jove.com
Alpha-Cleavage: This is a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group breaks. wikipedia.org For this compound, alpha-cleavage can occur on either side of the carbonyl group, leading to the loss of an isopropyl radical (mass 43) or the C₉H₁₇ alkyl radical.
McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds that have a hydrogen atom on the gamma-carbon. wikipedia.orgchemistrylearner.com In this compound, the hydrogen on C6 is a gamma-hydrogen relative to the carbonyl group. The rearrangement involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the C4-C5 bond. This process results in the formation of a neutral alkene and a characteristic charged enol fragment. youtube.comuobasrah.edu.iq
Interactive Table: Predicted Major Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 196 | [C₁₃H₂₄O]⁺• | Molecular Ion (M⁺•) |
| 153 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of isopropyl radical |
| 125 | [C₉H₁₇]⁺ | Cleavage of C3-C4 bond |
| 86 | [C₅H₁₀O]⁺• | McLafferty Rearrangement |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage, formation of isobutyryl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. These two methods are complementary; some vibrations that are strong in IR are weak in Raman, and vice versa. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum shows characteristic absorption bands for specific functional groups. For this compound, the most prominent peaks are the strong, sharp absorption from the carbonyl (C=O) stretch and the absorption from the carbon-carbon double bond (C=C) stretch. libretexts.orgspectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides similar information but is based on the inelastic scattering of light. For this compound, the C=C double bond stretch would typically produce a strong signal in the Raman spectrum, while the C=O stretch would be weaker, complementing the IR data.
Interactive Table: Characteristic IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
| ~3020 | =C-H (Alkene) | Stretch | Medium | Medium |
| 2850-2960 | C-H (Alkane) | Stretch | Strong | Strong |
| ~1715 | C=O (Ketone) | Stretch | Strong | Weak-Medium |
| ~1650 | C=C (Alkene) | Stretch | Medium | Strong |
| 1375-1465 | C-H (Alkane) | Bend | Medium | Medium |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, quantifying its concentration, and resolving its different isomeric forms.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation
Both GC and HPLC are powerful techniques for the analysis of this compound.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Using a capillary column with a suitable stationary phase (e.g., a mid-polarity phase), it is possible to achieve high-resolution separation. GC is particularly effective for separating geometric isomers (E/Z) of the double bond, which often exhibit slightly different retention times. vurup.skstackexchange.com When coupled with a Flame Ionization Detector (FID), GC provides accurate quantification. Coupling with a Mass Spectrometer (GC-MS) allows for both quantification and positive identification of the compound and any related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of ketones. waters.comchromatographyonline.com A common approach is reversed-phase chromatography using a C18 column with a mobile phase such as a mixture of acetonitrile and water. HPLC can also effectively separate geometric isomers. google.comresearchgate.net Detection is typically performed using a UV detector, although the chromophore in this non-conjugated ketone is weak. For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.
Enantioselective Chromatography for Chiral Resolution
The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers (R and S). Distinguishing and quantifying these enantiomers is critical, as they may have different biological activities. Enantioselective chromatography is the primary method for this purpose. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. The differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based phases are commonly used for the resolution of chiral ketones. nih.gov The ability to resolve the enantiomers is crucial for quality control in asymmetric synthesis or for studying the properties of the individual enantiomers.
Advanced Hyphenated Techniques (e.g., GCxGC, LC-SPE-NMR) for Complex Mixture Analysis
The analysis of this compound in intricate matrices, such as natural product extracts or synthetic reaction mixtures, necessitates analytical techniques with high resolving power and specificity. Advanced hyphenated techniques, which couple two or more analytical methods, provide a powerful solution for separating and identifying target analytes in such complex samples.
Comprehensive two-dimensional gas chromatography (GCxGC) is a particularly potent technique for the analysis of volatile and semi-volatile compounds like this compound. chemistry-matters.comchromatographyonline.com This method utilizes two capillary columns with different stationary phase selectivities connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid secondary separation. The result is a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net For instance, in the analysis of a complex volatile organic compound (VOC) mixture, GCxGC can resolve co-eluting peaks, providing a much more detailed and accurate chemical fingerprint of the sample. chemistry-matters.comncsu.edu Compounds with similar chemical properties tend to elute in distinct clusters, which can aid in the identification of unknown components. chemistry-matters.com
Another powerful hyphenated technique is Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance spectroscopy (LC-SPE-NMR). This method is invaluable for the structural elucidation of compounds in complex mixtures, circumventing the need for laborious isolation and purification procedures. nih.gov In this setup, the effluent from an LC separation is passed through a solid-phase extraction cartridge that selectively traps the analyte of interest. The trapped compound is then eluted with a deuterated solvent directly into an NMR flow cell for analysis. proquest.com This technique is particularly advantageous for obtaining detailed structural information, including stereochemistry, which might not be fully achievable with mass spectrometry alone. researchgate.net The integration of Mass Spectrometry (MS) into this system (LC-SPE-NMR-MS) further enhances its capabilities by providing mass information for peak selection and complementary structural data. nih.govrsc.org
Table 1: Comparison of Conventional GC vs. GCxGC for the Analysis of a Complex Volatile Mixture
| Feature | Conventional GC-MS | GCxGC-TOFMS |
|---|---|---|
| Peak Capacity | Low to Moderate (hundreds) | High (thousands) chemistry-matters.com |
| Resolution | Limited, co-elution is common | Significantly enhanced, resolves many co-eluting peaks researchgate.net |
| Data Dimensionality | 2D (Time vs. Intensity) | 3D (1st Dimension Retention Time vs. 2nd Dimension Retention Time vs. Intensity) |
| Compound Identification | Can be ambiguous due to peak overlap | More confident identification due to structured chromatograms and higher resolution |
| Sample Throughput | Relatively high | Can be lower due to more complex data processing |
Table 2: Workflow of LC-SPE-NMR for the Analysis of a Target Compound in a Complex Mixture
| Step | Description | Key Advantage |
|---|---|---|
| 1. LC Separation | The complex mixture is separated using High-Performance Liquid Chromatography (HPLC). | Provides initial separation of components based on their physicochemical properties. |
| 2. Peak Trapping (SPE) | As the target compound elutes from the LC column, it is trapped on a solid-phase extraction (SPE) cartridge. | Isolates the analyte of interest from the mobile phase and other matrix components. nih.gov |
| 3. Cartridge Drying | The SPE cartridge is dried with nitrogen gas to remove the protonated LC mobile phase. | Prevents solvent signal interference in the subsequent NMR analysis. proquest.com |
| 4. Elution and NMR Analysis | The trapped analyte is eluted from the cartridge with a small volume of deuterated solvent directly into the NMR spectrometer. | Enables the acquisition of high-quality 1D and 2D NMR spectra from a minimal amount of sample. mdpi.com |
| 5. Structure Elucidation | The obtained NMR data is used to determine the detailed chemical structure of the analyte. | Provides unambiguous structural information, which is often not possible with other techniques alone. chromatographyonline.commdpi.com |
X-ray Crystallography for Absolute Stereochemistry Determination (if applicable for solid derivatives)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org It is the most reliable technique for the unambiguous assignment of the absolute configuration of chiral molecules. nih.gov Since this compound is a ketone that is likely liquid or oily at ambient temperatures, direct analysis by single-crystal X-ray diffraction is not feasible. Therefore, it is necessary to convert the molecule into a suitable solid derivative.
The formation of a crystalline derivative is a critical first step. This can be achieved through several chemical strategies, such as:
Formation of a hydrazone: Reacting the ketone with a chiral or achiral hydrazine derivative (e.g., Girard's reagent or (R)-(+)-1-phenylethylhydrazine) to form a solid, crystalline hydrazone.
Reduction and esterification: Reducing the ketone to the corresponding alcohol, followed by esterification with a carboxylic acid containing a heavy atom (e.g., p-bromobenzoic acid). The presence of a heavy atom facilitates the determination of the absolute structure by anomalous dispersion. mdpi.com
Co-crystallization: In some cases, a liquid compound can be co-crystallized with a "crystallization chaperone" or host molecule that forms a crystalline lattice, trapping the analyte within its structure. nih.gov
Once a suitable single crystal of the derivative is obtained, it is mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. wikipedia.org From this map, the precise position of each atom in the molecule can be determined, revealing the bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute stereochemistry. acs.org
Computational and Theoretical Chemistry Studies on 2 Methyldodec 5 En 3 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules. For a molecule like 2-methyldodec-5-en-3-one, these calculations could provide invaluable insights into its behavior.
Geometry Optimization and Conformational Analysis
A foundational step in computational chemistry is to determine the most stable three-dimensional structure of a molecule. Geometry optimization calculations would identify the lowest energy arrangement of the atoms in this compound. Due to the presence of single bonds in its dodecenone chain, the molecule can exist in various conformations. A thorough conformational analysis would be necessary to identify the different stable conformers and their relative energies. This information is crucial as the geometry of the molecule dictates many of its physical and chemical properties.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. By calculating the energies and visualizing the shapes of the HOMO and LUMO of this compound, researchers could predict its reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The distribution of these orbitals across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack.
Reaction Mechanism Predictions and Transition State Calculations
Computational methods can be employed to map out the entire energy landscape of a chemical reaction. For this compound, this could involve studying its reactions, such as nucleophilic addition to the carbonyl group or electrophilic addition to the carbon-carbon double bond. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. Transition state calculations are particularly important as they identify the energy barrier of a reaction, which is directly related to the reaction rate.
Molecular Dynamics Simulations of this compound in Various Environments
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent.
Solvent Effects and Intermolecular Interactions
The properties and reactivity of a molecule can be significantly influenced by its surroundings. MD simulations of this compound in different solvents (e.g., water, ethanol) would reveal how the solvent molecules arrange themselves around the solute and how these interactions affect its conformation and dynamics. Understanding these intermolecular interactions is critical for predicting its behavior in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry can also predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental characterization. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental spectra.
Emerging Research Directions and Future Perspectives for 2 Methyldodec 5 En 3 One
Exploration of Undiscovered Chemical Transformations and Novel Synthetic Routes
For a typical α,β-unsaturated ketone like 2-Methyldodec-5-en-3-one, research into new chemical transformations would likely focus on leveraging the reactivity of its conjugated system. This would include exploring novel Michael additions, conjugate additions of organometallic reagents, and various cycloaddition reactions. The development of stereoselective reactions would be of particular interest to control the chirality at the methyl-substituted carbon and the geometry of the double bond.
Novel synthetic routes could aim for higher efficiency, stereoselectivity, and the use of more environmentally benign reagents. Methodologies such as aldol (B89426) condensation and Wittig-type reactions are common for the synthesis of such structures. wikipedia.org Future research could explore enzymatic or chemo-enzymatic pathways to improve sustainability. However, no specific synthetic methods or chemical reactions have been documented for this compound itself.
Application in Materials Science or Chemical Technology (e.g., as a monomer, building block)
The presence of a reactive α,β-unsaturated system and a carbonyl group suggests that this compound could theoretically serve as a monomer or a versatile building block in polymer chemistry. dtu.dk Its potential for polymerization could be explored through various mechanisms, including radical, anionic, and cationic polymerization, to create novel polymers with specific thermal or mechanical properties. The long alkyl chain could impart hydrophobicity and flexibility to resulting materials.
As a building block, it could be incorporated into larger molecules for applications in areas such as specialty chemicals or liquid crystals. However, there is currently no published research investigating the use of this compound in materials science or as a monomer.
Mechanistic Investigations of Novel Biological Interactions in Non-Human Systems
Many unsaturated ketones with similar structural features are known to function as insect pheromones, mediating communication for mating, aggregation, or alarm. wikipedia.org Future research could investigate whether this compound exhibits any pheromonal activity in specific insect species. This would involve electroantennography (EAG) studies to screen for insect species that detect this compound, followed by behavioral assays to determine its biological function. wiley.com
Mechanistic studies would then aim to identify the specific olfactory receptors in the insect antennae that bind to this compound and to understand the signal transduction cascade that leads to a behavioral response. At present, no biological activity has been reported for this specific compound.
Development of Sustainable Production Methods for this compound
The principles of green chemistry would guide the development of sustainable production methods for this compound. semanticscholar.org This would involve the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the design of energy-efficient processes. google.com Biocatalytic methods, employing enzymes such as lipases or aldolases, could offer highly selective and environmentally friendly synthetic routes. nih.govnih.gov
Research in this area would focus on identifying suitable enzymes, optimizing reaction conditions, and developing efficient downstream processing for product isolation. Currently, no sustainable or "green" synthesis methods have been specifically developed for this compound.
Advanced Analytical Method Development for Ultra-Trace Detection and Isomer Differentiation
As a volatile organic compound (VOC), the detection of this compound at ultra-trace levels would be crucial for applications such as pheromone monitoring or environmental analysis. microtrace.comnih.gov Advanced analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) would be the primary tool for its detection and quantification. lifeasible.comiltusa.com For enhanced sensitivity, methods such as solid-phase microextraction (SPME) could be employed for sample pre-concentration. researchgate.net
A key challenge would be the differentiation of its stereoisomers (enantiomers and diastereomers), which can have significantly different biological activities. stackexchange.com Chiral chromatography columns or multidimensional gas chromatography could be developed to separate and identify the specific isomers of this compound. Modern mass spectrometry techniques, such as proton-transfer-reaction mass spectrometry (PTR-MS), could also be explored for real-time, high-sensitivity detection. azom.com However, no analytical methods have been specifically validated for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
